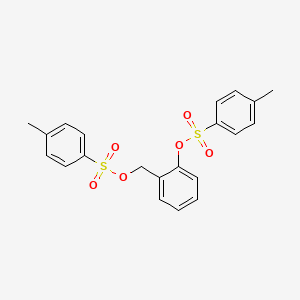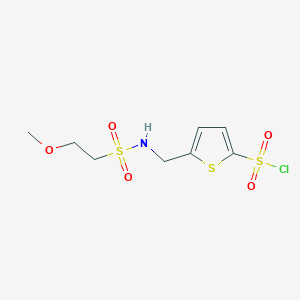
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of thiophene derivatives followed by chlorination. The reaction conditions often require the use of strong acids and chlorinating agents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules, forming larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
Scientific Research Applications
5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules, making them valuable in biochemical research.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring’s electronic properties also play a role in its interaction with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenesulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
- Thiophene-2-sulfonic acid chloride
Comparison
Compared to these similar compounds, 5-((2-Methoxyethylsulfonamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the 2-methoxyethylsulfonamido group. This functional group imparts additional reactivity and potential for forming hydrogen bonds, enhancing its utility in various applications. The compound’s unique structure also allows for more diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C8H12ClNO5S3 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-[(2-methoxyethylsulfonylamino)methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO5S3/c1-15-4-5-17(11,12)10-6-7-2-3-8(16-7)18(9,13)14/h2-3,10H,4-6H2,1H3 |
InChI Key |
MGSIIIOKTWNTQN-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


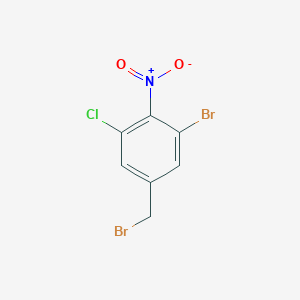
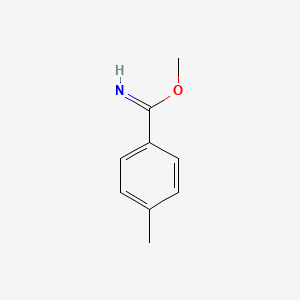
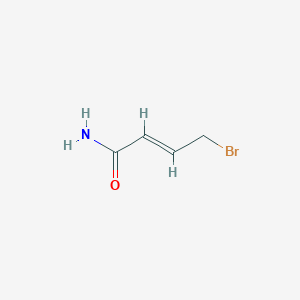
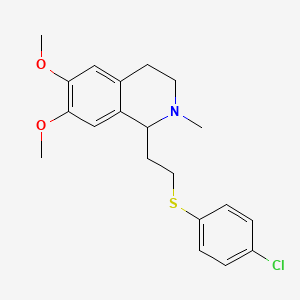
![methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12819652.png)

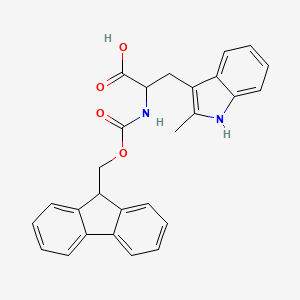
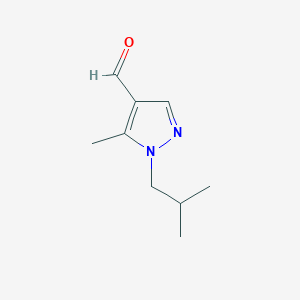
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)

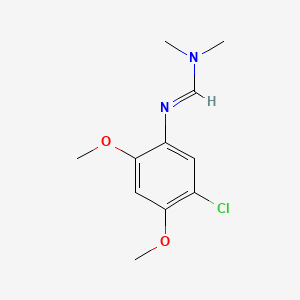
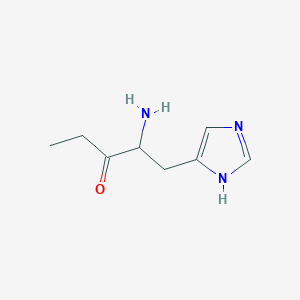
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
